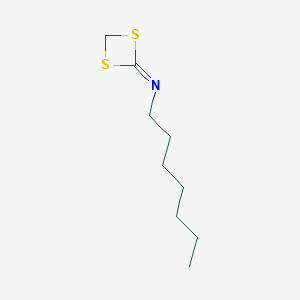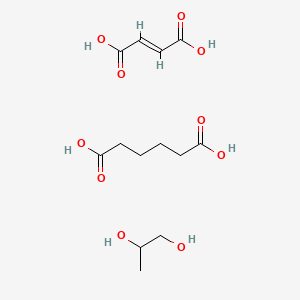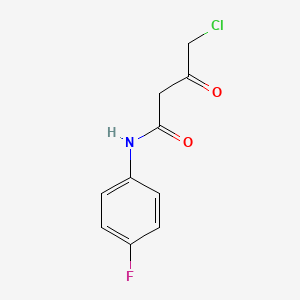
4-(2-cycloheptylidenehydrazinyl)-6-methyl-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-cycloheptylidenehydrazinyl)-6-methyl-1H-pyridin-2-one is a heterocyclic compound with potential applications in various fields of scientific research. This compound features a pyridinone core substituted with a cycloheptylidenehydrazinyl group and a methyl group, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cycloheptylidenehydrazinyl)-6-methyl-1H-pyridin-2-one typically involves the reaction of 2-cycloheptylidenehydrazine with 6-methyl-2-pyridone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(2-cycloheptylidenehydrazinyl)-6-methyl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-(2-cycloheptylidenehydrazinyl)-6-methyl-1H-pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating conditions like Parkinson’s disease and depression.
作用機序
The mechanism of action of 4-(2-cycloheptylidenehydrazinyl)-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes. For instance, as an MAO-B inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine. This inhibition can help alleviate symptoms of neurodegenerative diseases by increasing the availability of these neurotransmitters in the brain .
類似化合物との比較
Similar Compounds
2-(2-cycloheptylidenehydrazinyl)-4-(2,4-dichlorophenyl)-1,3-thiazole: Another compound with a cycloheptylidenehydrazinyl group, known for its low binding free energy and high affinity for MAO-B.
2-(2-(substituted benzylidene)hydrazinyl)-6-chloro-N’-cycloalkylidenepyridine-4-carbohydrazide: A related pyridine derivative with antimicrobial activities.
Uniqueness
4-(2-cycloheptylidenehydrazinyl)-6-methyl-1H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to selectively inhibit MAO-B makes it a valuable compound for research in neurodegenerative diseases.
特性
CAS番号 |
61191-27-3 |
|---|---|
分子式 |
C13H19N3O |
分子量 |
233.31 g/mol |
IUPAC名 |
4-(2-cycloheptylidenehydrazinyl)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C13H19N3O/c1-10-8-12(9-13(17)14-10)16-15-11-6-4-2-3-5-7-11/h8-9H,2-7H2,1H3,(H2,14,16,17) |
InChIキー |
VWOUWSWVAQCCRC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=O)N1)NN=C2CCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14594833.png)
![1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14594835.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]-](/img/structure/B14594854.png)

![3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14594872.png)








![1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14594925.png)
